molecular formula C19H21N3OS B2986052 N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112385-28-0

N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2986052
CAS RN: 1112385-28-0
M. Wt: 339.46
InChI Key: ICTGRCZYSQJGOC-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide, also known as JNJ-39729209, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a potent and selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal.

Scientific Research Applications

Synthetic Utility in Heterocyclic Chemistry

The structural motif of thieno[2,3-b]pyridine-2-carboxylate is utilized to construct a diverse range of new heterocyclic systems. These include thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. Such synthetic explorations enable the development of compounds with potential pharmaceutical applications, highlighting the synthetic versatility of thieno[2,3-b]pyridine derivatives (Madkour et al., 2010).

Antiproliferative Activity

A class of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines demonstrates antiproliferative properties against specific enzymes, such as phospholipase C. This indicates the potential of thieno[2,3-b]pyridine derivatives in the development of anticancer agents, showcasing the importance of structural modifications to enhance biological activity (van Rensburg et al., 2017).

Novel Synthetic Routes and Derivatives

One-pot synthesis methods have been developed for thieno[2,3-b]pyridine and related derivatives, providing efficient pathways to synthesize complex molecules. These methodologies not only offer a practical approach to constructing these compounds but also open up avenues for discovering new biological activities through structural diversity (Dyachenko et al., 2020).

Biological Activities and Applications

Research into thieno[2,3-b]pyridine derivatives has also led to discoveries of compounds with antianaphylactic activities, indicating their potential use in treating allergic reactions and other immune-related conditions. This underscores the therapeutic potential of these compounds in addressing a range of immune responses (Wagner et al., 1993).

properties

IUPAC Name

N-(2-methylcyclohexyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-7-2-3-9-15(13)21-18(23)17-16(22-11-4-5-12-22)14-8-6-10-20-19(14)24-17/h4-6,8,10-13,15H,2-3,7,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTGRCZYSQJGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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